Bromoacetamido-PEG2-Acid

Descripción general

Descripción

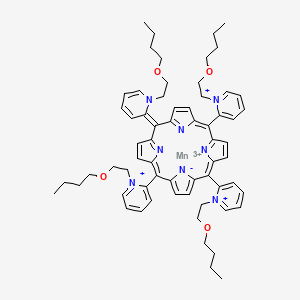

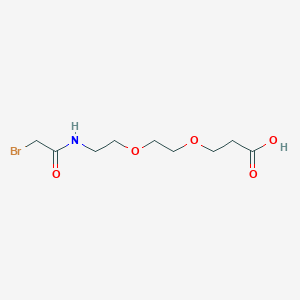

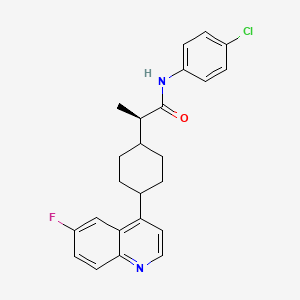

Bromoacetamido-PEG2-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG2-Acid is C9H16BrNO5 . It has a molecular weight of 298.1 g/mol . The structure includes a bromide group and a terminal carboxylic acid .Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG2-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The molecular formula of Bromoacetamido-PEG2-Acid is C9H16BrNO5 . It has a molecular weight of 298.1 g/mol . The structure includes a bromide group and a terminal carboxylic acid .Aplicaciones Científicas De Investigación

1. Macromolecular MRI Contrast Agents

Polyethylene glycol (PEG) conjugation to macromolecules, like generation-4 polyamidoamine dendrimers (G4D), enhances their hydrophilicity, leading to a longer half-life in circulation and reduced immunogenicity. This is crucial for developing MRI contrast agents. PEGylated G4D conjugates show prolonged retention in circulation, improved excretion, and decreased organ accumulation, making them effective vascular MRI contrast agents (Kobayashi et al., 2001).

2. Biomaterials for Tissue Engineering

PEG derivatives are used in synthesizing biomaterials for applications like three-dimensional cell culture, wound repair, and tissue engineering. These materials can be created by cross-linking thiol-modified glycosaminoglycans and polypeptides with PEG derivatives, including bromoacetamido-PEG2-acid. Such materials demonstrate minimal cytotoxicity and support cell attachment and proliferation, crucial for tissue engineering (Vanderhooft et al., 2007).

3. Protein Modification for Therapeutic Applications

The conjugation of macrocyclic chelators, including bromoacetamido-PEG2-acid, to antibodies via 2-iminothiolane offers control over aggregation and maintains immunoreactivity, crucial for therapeutic applications. This conjugation technique produces consistent chelate/antibody ratios, important for developing targeted therapies (McCall et al., 1990).

4. Gene Delivery Systems

In gene and nucleic acid therapy, PEGylation helps in creating delivery systems like the multifunctional envelope-type nano device (MEND) for effective cancer treatment. PEGylation increases circulation time while overcoming the cellular uptake and endosomal escape challenges, known as the 'PEG dilemma' in gene delivery for cancer treatment (Hatakeyama et al., 2011).

5. Drug Delivery Systems

PEG derivatives, including bromoacetamido-PEG2-acid, are instrumental in creating efficient drug delivery systems. These systems, like the acid-sensitive 100% hyperbranched polyacetals, can be completely degraded into small molecules under acidic environments, reducing toxicity in vivo. Such systems ensure controlled drug release, biocompatibility, and complete degradability, making them promising for drug delivery applications (Duan et al., 2017).

6. Stabilization and Enhancement of Therapeutic Proteins

Bromoacetamido-PEG2-acid plays a role in the stabilization of therapeutic proteins, enhancing their biological activity and stability under environmental stressors. Alternatives to PEGylation, like the bioinspired "EKylation" method, also demonstrate the importance of poly(zwitterions) in protein stabilization for therapeutic purposes (Liu et al., 2015).

7. Peptide-Receptor Mediated Imaging

In medical imaging, especially for cancer detection, bromoacetamido-PEG2-acid is utilized to modify peptides like bombesin analogs. This modification enhances the binding and pharmacokinetic properties of peptides used in radionuclide imaging, demonstrating the value of PEG spacers in optimizing targeting properties of peptide-chelator conjugates (Varasteh et al., 2014).

8. Improved Drug and Gene Delivery

PEGylation, including the use of bromoacetamido-PEG2-acid, is a key strategy for enhancing the efficiency of nanoparticle-based drug and gene delivery. It improves systemic circulation time and decreases immunogenicity, thus optimizing the delivery to target cells and tissues (Suk et al., 2016).

Propiedades

IUPAC Name |

3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO5/c10-7-8(12)11-2-4-16-6-5-15-3-1-9(13)14/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIANHFIJCGRNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191917 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromoacetamido-PEG2-Acid | |

CAS RN |

1415800-44-0 | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[2-[(2-Bromoacetyl)amino]ethoxy]ethoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)